molecular formula C10H9BrN2O2 B13327063 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid

5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13327063
M. Wt: 269.09 g/mol
InChI Key: RJMAIXOFGDDWLN-UHFFFAOYSA-N
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Description

5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 5th position, an amino group substituted with a but-3-yn-2-yl group at the 6th position, and a carboxylic acid group at the 3rd position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-carboxylic acid: Similar structure but lacks the amino group.

    6-Amino-5-bromopyridine-3-carboxylic acid: Similar but without the but-3-yn-2-yl substitution.

    5-Bromo-2-aminopyridine-3-carboxylic acid: Different position of the amino group.

Uniqueness

The unique combination of the bromine atom, the but-3-yn-2-yl-substituted amino group, and the carboxylic acid group in 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-6-(but-3-yn-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-3-6(2)13-9-8(11)4-7(5-12-9)10(14)15/h1,4-6H,2H3,(H,12,13)(H,14,15)

InChI Key

RJMAIXOFGDDWLN-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=C(C=C(C=N1)C(=O)O)Br

Origin of Product

United States

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